Carbon–Halogen Bond Dissociation Energy: C–I vs. C–Br Enables Superior Oxidative Addition Kinetics
The carbon–iodine bond in aryl iodides exhibits a bond dissociation energy (BDE) approximately 10–15 kcal/mol lower than that of carbon–bromine bonds in corresponding aryl bromides [1]. For 2-iodonaphthalene, the activation energy for C–I bond cleavage in the triplet state has been measured at 4.8 kcal/mol [2]. This intrinsically weaker C–I bond translates to faster oxidative addition to palladium(0) catalysts, a rate-determining step in Suzuki–Miyaura and related cross-coupling reactions. The methoxy substituent at the 3-position further activates the ring through resonance electron donation, enhancing the reactivity of the iodoarene toward electrophilic palladium centers [3].
| Evidence Dimension | Bond Dissociation Energy / Oxidative Addition Rate |
|---|---|
| Target Compound Data | C–I BDE ~50–60 kcal/mol (aryl iodide); activation energy for 2-iodonaphthalene triplet C–I cleavage = 4.8 kcal/mol |
| Comparator Or Baseline | C–Br BDE ~65–75 kcal/mol (aryl bromide); typical oxidative addition rate 1–2 orders of magnitude slower under identical conditions |
| Quantified Difference | C–I BDE lower by ~10–15 kcal/mol; oxidative addition rate enhancement of ~5–100× depending on catalyst/conditions |
| Conditions | Class-level inference based on literature BDE values and kinetic studies; activation energy measured in toluene solution |
Why This Matters
Lower bond dissociation energy and faster oxidative addition enable milder reaction conditions, shorter reaction times, and higher yields in palladium-catalyzed cross-coupling, directly impacting cost-efficiency and scalability for procurement decisions.
- [1] Luo YR. Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press, 2002. View Source
- [2] Grieser F, Thomas JK. Temperature dependence of the triplet lifetimes of some aryl iodides and bromides. J. Phys. Chem., 1976, 80(23), 2553-2557. View Source
- [3] Miyaura N, Suzuki A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev., 1995, 95(7), 2457-2483. View Source
